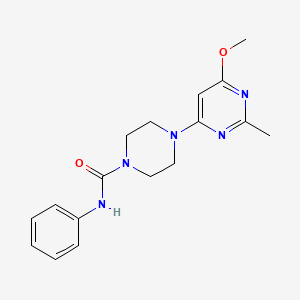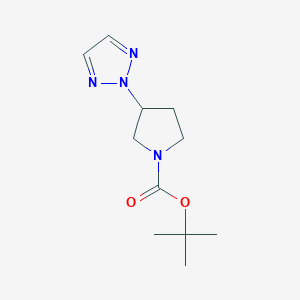
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, also known as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, is a novel compound that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 333.4 g/mol and a chemical formula of C18H18FN3O2. This compound has a unique structure due to its incorporation of both an aromatic ring and a quinoline moiety. It has been investigated for its ability to modulate protein-protein interactions and to interact with multiple targets.
作用機序
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide acts as an allosteric modulator of protein-protein interactions. It binds to its target proteins at an allosteric site and induces conformational changes that alter the affinity of the protein for its binding partners. It has been shown to interact with the SH2 domain of c-Src, resulting in decreased activity of the kinase. It has also been shown to bind to the SH2 domain of Abl and Lyn, resulting in decreased activity of the kinases. In addition, it has been shown to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.
Biochemical and Physiological Effects
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been found to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.
実験室実験の利点と制限
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has several advantages for use in lab experiments, such as its small size, its ability to modulate multiple targets, and its ability to interact with multiple proteins. However, it also has some limitations, such as its potential to interact with other proteins, which could lead to undesired side effects. Additionally, its small size may make it difficult to detect in some experiments.
将来の方向性
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. Future studies should focus on further elucidating the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research should focus on developing methods for more efficient synthesis of this compound, as well as methods for determining its pharmacokinetics and pharmacodynamics. Furthermore, future studies should focus on investigating the potential of this compound to interact with other targets and to modulate other pathways. Finally, further research should focus on developing methods for more efficient delivery of this compound to its targets.
合成法
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a multi-step reaction involving several chemical intermediates. The first step is the formation of the quinoline moiety by reacting 1-butyl-3-methoxy-4-hydroxy-2-quinolinecarboxaldehyde and N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamidemethyl-2-hydroxybenzylamine in the presence of a strong base such as potassium hydroxide. The second step is the condensation of the quinoline moiety with 4-fluorobenzaldehyde to form the intermediate 4-fluorobenzyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amine. The final step is the cyclization of the intermediate to form the desired N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide.
科学的研究の応用
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to be a potent modulator of protein-protein interactions, and has been shown to interact with multiple targets. It has been investigated for its ability to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been studied for its potential to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been investigated for its potential to modulate the activity of several receptors, including the estrogen receptor (ER), the androgen receptor (AR), and the epidermal growth factor receptor (EGFR).
特性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBAHKPAIYPJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6496371.png)
![8-(4-ethoxyphenyl)-2-[(2-methylphenyl)methyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6496390.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6496396.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6496408.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide](/img/structure/B6496437.png)


![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6496455.png)

![5-[(1-methoxypropan-2-yl)amino]-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496466.png)

![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496474.png)